molecular formula C21H19N3OS B12133545 (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B12133545
M. Wt: 361.5 g/mol
InChI Key: MDOWKBHLHTUEQL-ODLFYWEKSA-N
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Description

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indole moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,3-dimethylaniline with 1-methyl-1H-indole-3-carbaldehyde in the presence of a suitable catalyst to form the corresponding imine. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine or thiazolidinone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic properties

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a thiazolidinone ring with an indole moiety and a dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

(5Z)-2-(2,3-dimethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19N3OS/c1-13-7-6-9-17(14(13)2)22-21-23-20(25)19(26-21)11-15-12-24(3)18-10-5-4-8-16(15)18/h4-12H,1-3H3,(H,22,23,25)/b19-11-

InChI Key

MDOWKBHLHTUEQL-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C

Origin of Product

United States

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